(3S,5R)-N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carboxamide
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Overview
Description
The compound “(3S,5R)-N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carboxamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine and piperazine ring system, which are common motifs in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyclopropylmethyl Group: This step may involve alkylation reactions using cyclopropylmethyl halides.
Formation of the Piperazine Ring: This can be synthesized through nucleophilic substitution reactions.
Attachment of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or similar reagents.
Final Coupling Reaction: The final step involves coupling the piperidine and piperazine rings through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the amide bond, converting it to an amine.
Substitution: The compound may undergo nucleophilic substitution reactions at the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield carboxylic acids, while reduction of the amide bond may yield primary amines.
Scientific Research Applications
This compound may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics in biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies involving molecular docking, binding assays, and cellular assays would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carboxamide: can be compared with other piperidine and piperazine derivatives.
Unique Features: The presence of both piperidine and piperazine rings, along with the specific substituents, may confer unique biological activity or chemical reactivity.
Highlighting Uniqueness
Structural Uniqueness: The combination of cyclopropylmethyl, hydroxyethyl, and dimethyl groups in the same molecule.
Biological Activity: Potential for unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
(3S,5R)-N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O2/c1-14-11-21(12-15(2)22(14)9-10-23)18(24)19-17-5-7-20(8-6-17)13-16-3-4-16/h14-17,23H,3-13H2,1-2H3,(H,19,24)/t14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUNQMZNBHPCTB-GASCZTMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1CCO)C)C(=O)NC2CCN(CC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1CCO)C)C(=O)NC2CCN(CC2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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